Cas no 73839-74-4 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI))

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI) structure
73839-74-4 structure
Product name:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI)
CAS No:73839-74-4
MF:C32H40O13
MW:632.6522
CID:577014
PubChem ID:3056768

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI)
    • (5R,5aα)-5,8,8aβ,9-Tetrahydro-9β-(β-D-glucopyranosyloxy)-5β-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, 5,8,8a,9-tetrahydro-9-(beta-D-glucopyranosyloxy)-5-(3,5-dimethoxy-4-(3-methylbutoxy)phenyl)-, (5R-(5-alpha,5a-beta,8a-alpha,9-alpha))-
    • DTXSID80224368
    • 4'-Isoamyl-demethylpodophyllotoxin-glucosid [German]
    • 4'-Isoamyl-demethylpodophyllotoxin-glucosid
    • 73839-74-4
    • Inchi: InChI=1S/C32H40O13/c1-14(2)5-6-40-30-21(38-3)7-15(8-22(30)39-4)24-16-9-19-20(43-13-42-19)10-17(16)29(18-12-41-31(37)25(18)24)45-32-28(36)27(35)26(34)23(11-33)44-32/h7-10,14,18,23-29,32-36H,5-6,11-13H2,1-4H3/t18-,23+,24+,25-,26+,27-,28+,29-,32-/m0/s1
    • InChI Key: WJZGELLWXTXUGP-RQEQWCBGSA-N
    • SMILES: CC(C)CCOC1=C(C=C(C=C1OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)OC

Computed Properties

  • Exact Mass: 632.24689133g/mol
  • Monoisotopic Mass: 632.24689133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 10
  • Complexity: 984
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 172Ų
  • XLogP3: 2.1

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI) Related Literature

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
河南东延药业有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
河南东延药业有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.